1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of related cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share structural motifs with the compound of interest, involves cycloaddition reactions followed by reductive opening of lactone-bridged adducts. These methods demonstrate the complexity and creativity in synthesizing such compounds, with specific functional groups accommodating variable pharmacophoric groups in a stereocontrolled manner (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, complemented by density functional theory (DFT) calculations. These studies provide insights into the optimal molecular structures, molecular electrostatic potentials, and frontier molecular orbitals, highlighting the intricate electronic configurations and spatial arrangements crucial for their biological activity and chemical reactivity (Ban et al., 2023).
Chemical Reactions and Properties
Compounds with similar structural frameworks undergo various chemical reactions, including cycloadditions, nucleophilic additions, and carbonylation reactions, showcasing their reactivity and potential for further chemical modifications. For instance, cyclopenta[b]pyrroles are synthesized through reactions involving triazines and cyclobutanone, highlighting the diverse reactivity of such compounds (Ye et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentyl-4-[4-(1H-pyrrole-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c24-17-12-14(13-23(17)15-4-1-2-5-15)18(25)21-8-10-22(11-9-21)19(26)16-6-3-7-20-16/h3,6-7,14-15,20H,1-2,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUVCHPARKVFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone |
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